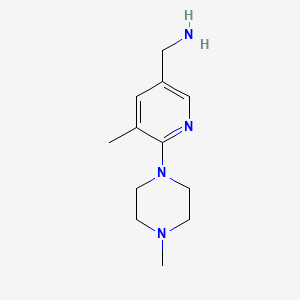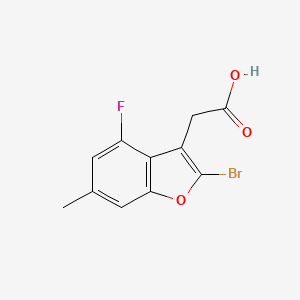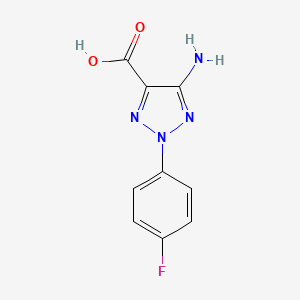
2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane is a chemical compound characterized by the presence of a trifluorophenoxy group attached to a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 3,4,5-trifluorophenol with a suitable dioxolane precursor. One common method includes the use of iodine pentafluoride (IF5) and triethylamine trihydrofluoride salt (NEt3·3HF) as reagents. The reaction is carried out in a fluororesin container at 65°C for 6 hours, followed by purification through silica gel column chromatography and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated purification systems can enhance efficiency and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the trifluorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals for display technologies.
Mécanisme D'action
The mechanism of action of 2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The trifluorophenoxy group can interact with enzymes and receptors, modulating their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4’-propylbiphenyl
- 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2’,3,5-trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
Uniqueness
2-((3,4,5-Trifluorophenoxy)methyl)-1,3-dioxolane is unique due to the presence of both the trifluorophenoxy group and the dioxolane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H9F3O3 |
|---|---|
Poids moléculaire |
234.17 g/mol |
Nom IUPAC |
2-[(3,4,5-trifluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H9F3O3/c11-7-3-6(4-8(12)10(7)13)16-5-9-14-1-2-15-9/h3-4,9H,1-2,5H2 |
Clé InChI |
NFPQXXUDQXGHFV-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)COC2=CC(=C(C(=C2)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B11794471.png)









![6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11794545.png)



